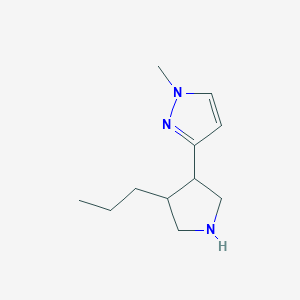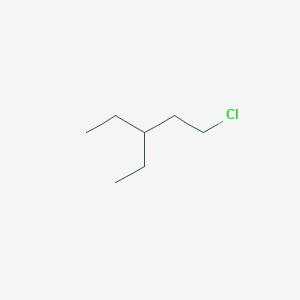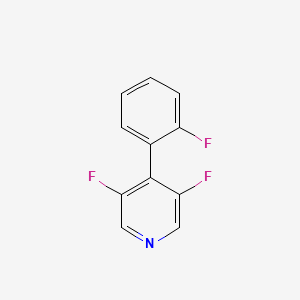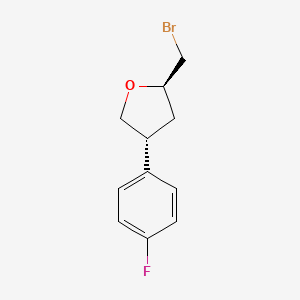
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative with a unique molecular structure. This compound, bearing the CAS number 1855540-44-1, has a molecular weight of 209.22 g/mol and a molecular formula of C11H12FNO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the halogen-exchange reaction with a chlorinated benzaldehyde precursor . The reaction conditions often include the use of a fluorinating agent, such as potassium fluoride, in an appropriate solvent under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: Formation of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom and the azetidinyl group may influence its reactivity and binding affinity to certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison
Compared to its similar compounds, 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
3-fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-8(5-14)3-2-4-9(10)12/h2-5,15H,6-7H2,1H3 |
Clave InChI |
JTZFWMQZGAHTCM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=C(C=CC=C2F)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)


![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)



![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)
![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)

![1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
